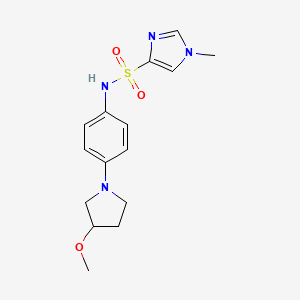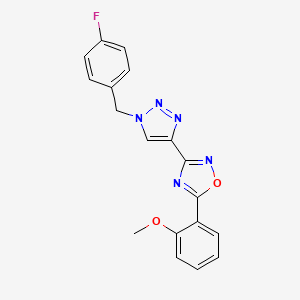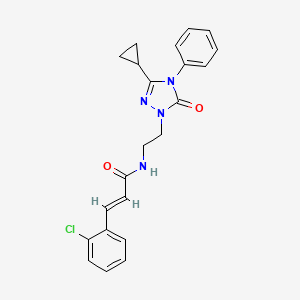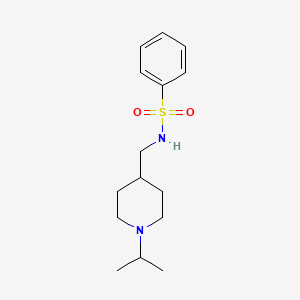![molecular formula C20H18F3N3O2 B2608351 N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1211126-69-0](/img/structure/B2608351.png)
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18F3N3O2 and its molecular weight is 389.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are synthesized using innovative methods that introduce fluorine atoms or fluorine-containing groups into the pyrazole ring. For example, a study outlines a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting the use of monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines. This methodology underscores the importance of fluorinated pyrazoles as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011).
Herbicidal Activity
Research on pyrazole-4-carboxamide derivatives, similar in structure to the queried compound, has demonstrated significant herbicidal activity and crop safety. For instance, novel 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives were synthesized and shown to possess good herbicidal activity against various annual lowland weeds, along with excellent crop safety at specific application rates (Ohno et al., 2004).
Nematocidal Activity
Another study explored the synthesis and in vivo evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, starting from ethyl 4,4,4-trifluoroacetoacetate. These compounds displayed weak fungicidal but notable nematocidal activity against Meloidogyne incognita, suggesting potential applications in agrochemicals for nematode control (Zhao et al., 2017).
Optical Properties
The optical properties of synthesized compounds also hold scientific interest. For example, a series of dihydrofluoreno[2,3-d:6,7-d']diimidazole derivatives were synthesized, characterized, and their UV–visible absorption, fluorescence emission wavelengths, and quantum yields measured. These compounds demonstrated strong blue fluorescence-emitting ability, indicating potential applications in materials science for developing fluorescent materials (Chen et al., 2012).
Antimicrobial Activities
1,4-Disubstituted 1,2,3-triazole derivatives, bearing structural similarity to the compound , were synthesized and evaluated for antimicrobial activities. These compounds showed moderate to good activity against various bacterial and fungal strains, highlighting their potential as lead compounds for developing new antimicrobial agents (Jadhav et al., 2017).
Mécanisme D'action
The compound also contains fluorine atoms. Fluorine-containing compounds are often used in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity. The presence of fluorine can influence the compound’s reactivity, stability, lipophilicity, and bioavailability .
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-2-10-28-18-12-26(14-8-6-13(21)7-9-14)25-19(18)20(27)24-11-15-16(22)4-3-5-17(15)23/h3-9,12H,2,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTQELNFZJHSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2608271.png)
![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)
![4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2608273.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2608277.png)
![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)


![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2608285.png)

![N-[(oxolan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2608288.png)
![N-(2,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2608290.png)

